4-Methyl-6-(trifluoromethyl)pyridin-3-amine
Overview
Description
“4-Methyl-6-(trifluoromethyl)pyridin-3-amine” is a compound with the molecular formula CHFN . It is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the reaction of hydrazine with ethylhydrazine or propan-2-ylhydrazine, followed by a reaction with p-TsOH and then with pyridyl boronic acid . Another method involves the use of dichloropyrimidines and Suzuki coupling with boronic acids or esters .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, one reaction involves the transformation of the chloride into a 4H-pyran-4-one intermediate . Another reaction involves the ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.14 . It is a solid at room temperature . The InChI key for this compound is GLJGKHHMJXKHPG-UHFFFAOYSA-N .Scientific Research Applications
Metalation Reaction
This compound is used in the preparation of (trifluoromethyl)pyridyllithiums through metalation reactions, which are fundamental in organic synthesis for creating carbon-carbon bonds .
Synthesis of Metal-Organic Frameworks (MOFs)
MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are utilized in various applications, including gas storage and separation .
Agrochemical Applications
The trifluoromethylpyridine motif is a valuable component in molecules with biological activity, particularly in crop protection as fungicides, herbicides, and insecticides .
Pharmaceutical Intermediates
It represents a key intermediate in the atroposelective synthesis of potent inhibitors, such as the KRAS G12C covalent inhibitor divarasib (GDC-6036), used in targeted cancer therapies .
Active Structural Motif in Pharmaceuticals
Trifluoromethylpyridines serve as a key structural motif in active pharmaceutical ingredients due to their unique chemical properties that enhance biological activity .
Chemical Synthesis Methods
The compound is involved in methods for exchanging chlorine and fluorine atoms using trichloromethyl-pyridine or assembling pyridine from a trifluoromethyl-containing building block .
FDA-Approved Drug Synthesis
It is also part of the synthesis pathway for FDA-approved drugs that contain the trifluoromethyl group, contributing to the drug’s efficacy and stability .
Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-6(7(8,9)10)12-3-5(4)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJGKHHMJXKHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677792 | |
Record name | 4-Methyl-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(trifluoromethyl)pyridin-3-amine | |
CAS RN |
944317-54-8 | |
Record name | 4-Methyl-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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